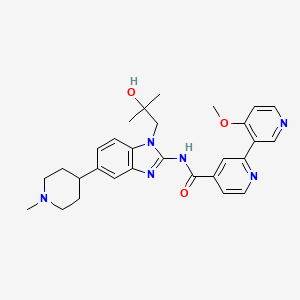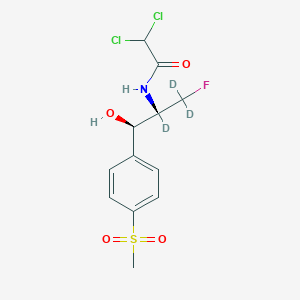
ent-Florfenicol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Florfenicol-d3: is a deuterium-labeled analog of Florfenicol, a synthetic antibiotic commonly used in veterinary medicine. The molecular formula of this compound is C12H11D3Cl2FNO4S, and it has a molecular weight of 361.23 . This compound is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-d3 involves the incorporation of deuterium atoms into the Florfenicol molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium during the synthesis process .
Industrial Production Methods: Industrial production of this compound is typically carried out by specialized chemical manufacturers who have the capability to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
Types of Reactions: ent-Florfenicol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart, Florfenicol. These reactions include:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated metabolites, while reduction reactions may produce deuterated alcohols .
Aplicaciones Científicas De Investigación
ent-Florfenicol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways and pharmacokinetics of Florfenicol.
Biology: Employed in research on bacterial resistance mechanisms and the effects of antibiotics on microbial populations.
Medicine: Utilized in the development of new antibiotics and the study of drug interactions.
Industry: Applied in the quality control and validation of veterinary pharmaceuticals
Mecanismo De Acción
The mechanism of action of ent-Florfenicol-d3 is similar to that of Florfenicol. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds. This action results in the inhibition of bacterial growth and replication . The molecular targets and pathways involved include the ribosomal machinery and associated protein synthesis pathways .
Comparación Con Compuestos Similares
Florfenicol: The non-deuterated parent compound, widely used as a veterinary antibiotic.
Florfenicol Amine-d3: A deuterium-labeled metabolite of Florfenicol.
Thiamphenicol: A related antibiotic with a similar mechanism of action.
Chloramphenicol: Another antibiotic in the same class, but with different pharmacokinetic properties.
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for research .
Propiedades
Fórmula molecular |
C12H14Cl2FNO4S |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[(2S,3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i6D2,9D |
Clave InChI |
AYIRNRDRBQJXIF-SFUNZEOWSA-N |
SMILES isomérico |
[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


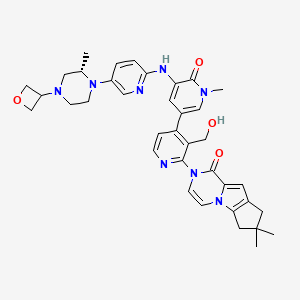
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
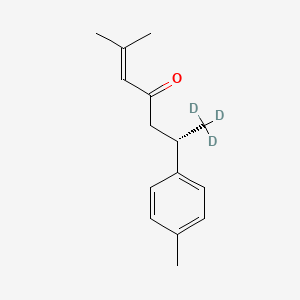

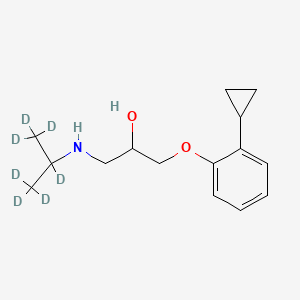
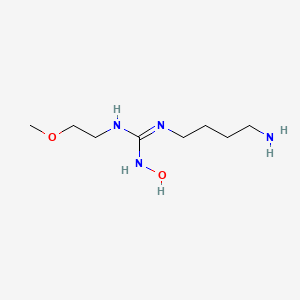
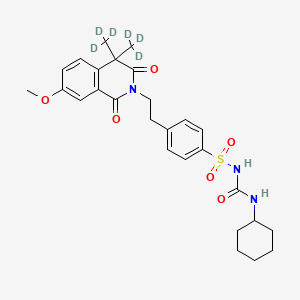
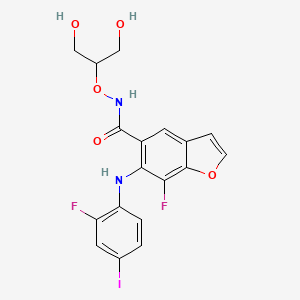
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


